molecular formula C10H7F3OS B1439132 [6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol CAS No. 863118-46-1

[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol

Cat. No. B1439132
CAS RN: 863118-46-1
M. Wt: 232.22 g/mol
InChI Key: GHWDYXJALHFKBR-UHFFFAOYSA-N
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Description

“[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol” is a chemical compound with the molecular formula C10H7F3OS and a molecular weight of 232.22 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiophene ring with a trifluoromethyl group at the 6-position and a methanol group at the 2-position .

Scientific Research Applications

Catalyst Applications

The compound, [6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol, has been explored in various scientific research applications. One of its applications is in catalysis. For instance, a ligand derived from this compound was used to form a stable complex with CuCl, which demonstrated high activity as a catalyst for Huisgen 1,3-dipolar cycloadditions. The complex showed advantages such as low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, making it an outstanding catalyst for such reactions (Ozcubukcu et al., 2009).

Solar Cell Efficiency Enhancement

Another notable application is in the field of solar cells. Methanol treatment of certain solar cells containing a similar benzothiophene structure resulted in significant enhancement of efficiency. This improvement was attributed to various factors such as increased built-in voltage, decreased series resistance, enhanced charge-transport property, accelerated and enlarged charge extraction, and reduced charge recombination. These changes induced a simultaneous enhancement in open-circuit voltage, short-circuit current, and fill factor in the devices, showcasing the potential of methanol treatment in improving solar cell performances (Zhou et al., 2013).

Corrosion Inhibition

The compound has also been explored for its corrosion inhibition properties. Triazole derivatives of this compound were investigated as corrosion inhibitors for mild steel in acidic medium. Computational chemistry studies indicated that these derivatives can adsorb on the mild steel surface, highlighting their potential as effective corrosion inhibitors (Ma et al., 2017).

Photochemical Reactions

In the field of photochemistry, derivatives of benzothiophene, similar to the compound , were involved in photolysis, providing insights into the formation and reactivity of carbenes and ylides. These studies offer valuable information for understanding the photochemical behavior of benzothiophene derivatives and their potential applications in various scientific fields (Stoffregen et al., 2007).

properties

IUPAC Name

[6-(trifluoromethyl)-1-benzothiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3OS/c11-10(12,13)7-2-1-6-3-8(5-14)15-9(6)4-7/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWDYXJALHFKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
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[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
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[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
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[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol

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